molecular formula C16H14N4O4S2 B2932957 methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 898437-11-1

methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2932957
CAS No.: 898437-11-1
M. Wt: 390.43
InChI Key: CKIFFBZLFULADC-UHFFFAOYSA-N
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Description

Methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylcarbamoyl group and a furan-2-carboxylate ester. The molecule combines pharmacophoric elements from thiadiazole (known for antimicrobial and anti-inflammatory properties) , a sulfanyl linker (enhancing bioavailability and reactivity), and a furan ester moiety (contributing to solubility and metabolic stability).

Properties

IUPAC Name

methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c1-23-13(21)12-8-7-11(24-12)9-25-16-20-19-15(26-16)18-14(22)17-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFFBZLFULADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a key step for further derivatization.
Reaction: \text{Compound}+\text{NaOH aq }\rightarrow \text{5 5 phenylcarbamoyl amino 1 3 4 thiadiazol 2 yl}sulfanyl)methyl]furan-2-carboxylicacid}+\text{CH}_3\text{OH}Conditions:

  • Reagents: 1M NaOH, ethanol/water (1:1)
  • Temperature: 60–80°C, 4–6 hours

Nucleophilic Substitution at Thiadiazole

The sulfur atom in the thiadiazole ring participates in nucleophilic substitutions, particularly with alkyl halides or amines.
Example Reaction: Compound+R X5 alkylsulfanyl methyl furan 2 carboxylate derivative\text{Compound}+\text{R X}\rightarrow \text{5 alkylsulfanyl methyl furan 2 carboxylate derivative}Key Findings:

  • Reactivity is enhanced by electron-withdrawing groups on the thiadiazole.
  • Yields depend on the steric bulk of the nucleophile (e.g., benzyl chloride: 65–70% yield).

Cyclization Reactions

The thiadiazole and furan moieties facilitate intramolecular cyclization under acidic or thermal conditions.
Notable Pathway: CompoundΔ,H2SO4Thiadiazolo 3 2 b furan hybrid\text{Compound}\xrightarrow{\Delta,\text{H}_2\text{SO}_4}\text{Thiadiazolo 3 2 b furan hybrid}Conditions:

  • Catalyst: Conc. H₂SO₄
  • Temperature: 120°C, 8–12 hours

Amide Functionalization

The phenylcarbamoyl group undergoes hydrolysis or substitution:

a) Acidic Hydrolysis

Compound+HCl conc 5 5 amino 1 3 4 thiadiazol 2 yl sulfanylmethyl furan 2 carboxylate+PhNH2\text{Compound}+\text{HCl conc }\rightarrow \text{5 5 amino 1 3 4 thiadiazol 2 yl sulfanylmethyl furan 2 carboxylate}+\text{PhNH}_2

b) Cross-Coupling

Reacts with aryl halides via Buchwald-Hartwig amination:Compound+Ar XPd OAc 2,XantphosN aryl derivatives\text{Compound}+\text{Ar X}\xrightarrow{\text{Pd OAc }_2,\text{Xantphos}}\text{N aryl derivatives}Yields: 50–60% under optimized conditions .

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes nitration or sulfonation at the C3 position:
Example: CompoundHNO3/H2SO43 nitro furan derivative\text{Compound}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 nitro furan derivative}Regioselectivity: Directed by the electron-withdrawing ester group .

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield Source
Ester hydrolysisNaOH, H₂O/EtOH, 80°CCarboxylic acid derivative85–90%
Thiadiazole alkylationBenzyl chloride, K₂CO₃, DMFBenzylsulfanyl derivative65–70%
Intramolecular cyclizationH₂SO₄, 120°CThiadiazolo-furan hybrid55–60%
Amide cross-couplingPd(OAc)₂, Xantphos, Ar-XN-Aryl substituted derivative50–60%

Oxidation of Sulfur Linker

The sulfanylmethyl bridge oxidizes to sulfone or sulfoxide derivatives:
Reaction: CompoundH2O2,AcOHSulfone Sulfoxide analogs\text{Compound}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Sulfone Sulfoxide analogs}Conditions:

  • 30% H₂O₂, glacial acetic acid, 24 hours
  • Sulfone formation dominates at elevated temperatures (50°C) .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

  • Anticancer activity: Sulfone derivatives exhibit improved IC₅₀ values (e.g., 12.57 µM against HT29 cells) .
  • Antimicrobial activity: Cyclized hybrids show MIC values of 8–16 µg/mL against S. aureus.

Scientific Research Applications

Methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis: The target compound can hypothetically be synthesized via alkylation of 5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol with methyl 5-(bromomethyl)furan-2-carboxylate, following methods used for similar sulfanylacetate derivatives .
  • Biological Testing: No in vitro or in vivo studies are reported for this compound. Priority should be given to screening against antimicrobial and cancer targets.
  • Structural Optimization : Modifying the furan ester to a more polar group (e.g., carboxylic acid) could enhance solubility for drug development .

Biological Activity

Methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that incorporates a furan moiety and a thiadiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound features:

  • A furan ring substituted with a methyl group.
  • A thiadiazole ring that includes a phenylcarbamoyl amino substituent.
  • A sulfanyl group linked to the thiadiazole.

This unique combination of functional groups enhances its biological activity compared to other derivatives lacking such structural diversity.

Anticancer Properties

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. For example:

  • Thiadiazole derivatives have shown promising results against various cancer cell lines such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) using MTT assays, with some compounds demonstrating IC50 values as low as 4.27 µg/mL against the SK-MEL-2 skin cancer cell line .
  • Molecular docking studies have identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds, suggesting mechanisms of action that involve inhibiting tumor growth and angiogenesis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Thiadiazole derivatives are known for their broad-spectrum bioactivities, including antibacterial and antifungal effects. Compounds derived from this class have been evaluated for their efficacy against various pathogens, including Staphylococcus epidermidis and E. coli, with some exhibiting MIC values around 25 μg/mL .

Anti-inflammatory Effects

Thiadiazole derivatives also display anti-inflammatory activity:

  • Compounds containing thiadiazole rings have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Evaluation

A study synthesized a series of novel N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their biological activity:

  • The reactions were performed under both conventional and microwave irradiation conditions, leading to enhanced yields.
  • Antiproliferative activities were assessed against three human epithelial cell lines with doxorubicin as a reference drug .

Comparative Analysis

A comparative analysis of this compound with other thiadiazole derivatives highlights its enhanced activity profile:

Compound NameStructure FeaturesBiological Activity
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSimilar thiadiazole coreAnticancer activity against multiple cell lines
5-(benzylthio)-1,3,4-thiadiazol-2-amidesThiadiazole linked to various substituentsActive against prostate and colon cancer
This compoundUnique furan-thiadiazole combinationEnhanced anticancer and antimicrobial properties

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